N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound belonging to the class of triazolopyridazine derivatives.
Mechanism of Action
Target of Action
The compound, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with suitable nitriles under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring is achieved using methanol and a suitable catalyst.
Attachment of the tetrahydropyran moiety: This involves the reaction of the triazolopyridazine intermediate with tetrahydropyran-4-carboxylic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Using continuous flow reactors to improve yield and reduce reaction times.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: As a dual inhibitor of c-Met and Pim-1 kinases, it shows potential in cancer treatment by inhibiting tumor growth and proliferation.
Biological Studies: Used in studies to understand the role of c-Met and Pim-1 in cancer biology.
Pharmacological Research: Investigated for its pharmacokinetic properties and drug-ability.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Uniqueness
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, which is not commonly observed in similar compounds. This dual inhibition provides a broader therapeutic potential in cancer treatment .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-20-12-3-2-10-15-16-11(18(10)17-12)8-14-13(19)9-4-6-21-7-5-9/h2-3,9H,4-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNKJCTKCLCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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